3-(3-Methylsulfanylphenyl)oxolan-3-ol
Description
3-(3-Methylsulfanylphenyl)oxolan-3-ol is a substituted oxolane (tetrahydrofuran) derivative featuring a hydroxyl group at the 3-position of the oxolane ring and a 3-methylsulfanylphenyl substituent. The methylsulfanyl (SCH₃) group is electron-donating, which may influence reactivity, solubility, and biological interactions, such as antioxidant or receptor-binding activities .
Properties
IUPAC Name |
3-(3-methylsulfanylphenyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-14-10-4-2-3-9(7-10)11(12)5-6-13-8-11/h2-4,7,12H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEOHLSJMYHHEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2(CCOC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC(=C1)C2(CCOC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-(3-Methylsulfanylphenyl)oxolan-3-ol involves specific synthetic routes and reaction conditions. These methods typically include the use of cyclodextrins for the formation of inclusion complexes. The process involves the determination of the inclusion formation constant and the use of various analytical techniques to evidence host inclusion .
Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in the available literature. the use of cyclodextrins in the preparation process suggests that large-scale production may involve similar techniques, with a focus on optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Methylsulfanylphenyl)oxolan-3-ol undergoes various types of chemical reactions, including combination, decomposition, single-replacement, double-replacement, and combustion reactions
Common Reagents and Conditions: The common reagents and conditions used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the nature of the products formed.
Major Products Formed: The major products formed from the reactions of this compound vary based on the type of reaction. For example, combination reactions may result in the formation of new compounds, while decomposition reactions may yield simpler substances.
Scientific Research Applications
3-(3-Methylsulfanylphenyl)oxolan-3-ol has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for investigating biological pathways and interactions. In medicine, this compound is explored for its potential therapeutic effects and drug development. Additionally, it has industrial applications in the production of various chemical products .
Mechanism of Action
The mechanism of action of 3-(3-Methylsulfanylphenyl)oxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations in Oxolan-3-ol Derivatives
Key structural analogs differ in the substituents attached to the oxolane ring. Below is a comparative analysis:
Commercial Availability and Challenges
Several analogs, including 3-(4-chlorophenyl)oxolan-3-ol, are listed as discontinued in commercial catalogs, possibly due to synthetic complexity or stability issues . This underscores the need for optimized synthetic routes for this compound to ensure scalability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
